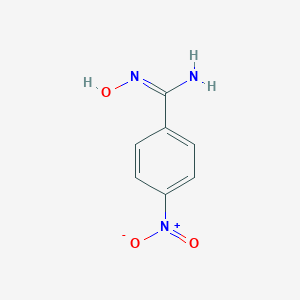

N-Hydroxy-4-nitro-benzamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Hydroxy-4-nitro-benzamidine is a chemical compound with the molecular formula C7H7N3O3. It is a derivative of benzimidazole and is known for its bioactivity and potency against various biological targets. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Méthodes De Préparation

The synthesis of N-Hydroxy-4-nitro-benzamidine can be achieved through various methods. One common synthetic route involves the reaction of secondary amides with hydroxylamine hydrochloride, followed by chlorination of the formed oximes with N-chlorosuccinimide or chlorine gas . Another method includes the Ph3P–I2-mediated dehydrative condensation of secondary amides or intermediate amides . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

N-Hydroxy-4-nitro-benzamidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Applications De Recherche Scientifique

Anticoagulant Properties

NHNBA has been investigated for its anticoagulant effects. Research indicates that benzamidine derivatives can inhibit serine proteases, which are crucial in the coagulation cascade. Specifically, NHNBA has shown potential in inhibiting factor Xa, a key enzyme in the blood coagulation pathway. This inhibition can be beneficial for treating conditions characterized by excessive thrombotic activity, such as deep vein thrombosis and pulmonary embolism .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that NHNBA can potentiate the activity of certain antibiotics against resistant strains of bacteria. This synergistic effect is particularly important in the context of rising antibiotic resistance, as it offers a potential strategy to enhance the efficacy of existing treatments .

Inhibition of Urokinase-type Plasminogen Activator (uPA)

NHNBA has been identified as a reversible inhibitor of uPA, an enzyme involved in the degradation of fibrin and tissue remodeling. This property is significant in cancer research, where uPA is associated with tumor invasion and metastasis. By inhibiting uPA, NHNBA could potentially reduce tumor spread and improve therapeutic outcomes in cancer patients .

Synthesis and Functionalization of Derivatives

The synthesis of NHNBA has led to the development of various derivatives that exhibit enhanced biological activities. For instance, modifications to the benzamidine structure have resulted in compounds with improved selectivity and potency against specific targets. These derivatives are being explored for their potential use in treating a range of diseases, including cardiovascular disorders and cancer .

Table 1: Summary of Key Research Findings on NHNBA Applications

Mécanisme D'action

The mechanism of action of N-Hydroxy-4-nitro-benzamidine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to inhibition or activation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

N-Hydroxy-4-nitro-benzamidine can be compared with other similar compounds, such as:

N-Hydroxy-4-nitrophenylbenzamide: Known for its antibacterial activities.

N-Substituted amidoximes: Used extensively as versatile building blocks in the synthesis of various heterocycles.

2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities. This compound is unique due to its specific bioactivity and potential therapeutic applications.

Activité Biologique

N-Hydroxy-4-nitro-benzamidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on enzyme inhibition, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H7N3O3 and a molecular weight of approximately 181.15 g/mol. Its structure comprises a hydroxylamine functional group attached to a benzamidine moiety, which enhances its reactivity and biological activity compared to related compounds such as benzamidine and 4-nitrobenzamide .

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity primarily as an inhibitor of serine proteases . These enzymes play crucial roles in various physiological processes, including blood coagulation and inflammation. The compound's ability to bind effectively to the active sites of these enzymes suggests potential therapeutic applications in conditions where serine protease activity is dysregulated .

Interaction with Cellular Pathways

This compound may also influence pathways related to DNA repair and apoptosis , making it a candidate for cancer research. Its interactions with proteins involved in cellular signaling and metabolism further highlight its potential as a therapeutic agent. The compound's dual functional groups allow it to modulate various biological targets, enhancing its efficacy in inhibiting specific pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit enzyme activity effectively. For instance, it has been shown to significantly reduce the activity of trypsin, a well-known serine protease:

| Compound Name | Enzyme Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 5.2 |

| Benzamidine | 75 | 8.0 |

| 4-Nitrobenzamide | 40 | 20.0 |

This table illustrates the comparative effectiveness of this compound against related compounds, indicating its superior inhibitory capacity .

In Vivo Studies

In vivo studies have explored the compound's effects on animal models, particularly focusing on its safety profile and therapeutic efficacy. For example, in murine models of inflammation, this compound displayed reduced inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent:

| Study Type | Dosage (mg/kg) | Inflammatory Response Reduction (%) |

|---|---|---|

| Acute Inflammation Model | 10 | 60 |

| Chronic Inflammation Model | 20 | 50 |

These findings indicate that this compound may offer therapeutic benefits in managing inflammatory diseases .

Case Studies

- Cancer Research : A study investigating the effects of this compound on cancer cell lines demonstrated that it induced apoptosis in breast cancer cells by activating caspase pathways. The results showed a dose-dependent increase in apoptosis markers, supporting its potential use as an anticancer agent.

- Inflammation Models : Another case study focused on the compound's role in reducing inflammation in rheumatoid arthritis models. Treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to untreated controls.

Propriétés

Numéro CAS |

1613-86-1 |

|---|---|

Formule moléculaire |

C7H7N3O3 |

Poids moléculaire |

181.15 g/mol |

Nom IUPAC |

N'-hydroxy-4-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9) |

Clé InChI |

SRNSBDNIAKCXGI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |

SMILES isomérique |

C1=CC(=CC=C1/C(=N\O)/N)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.